molecular formula C11H12BrNO2 B1405006 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid CAS No. 1392803-44-9

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid

Cat. No. B1405006
M. Wt: 270.12 g/mol
InChI Key: WNBZIRFFANRSJD-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you’re interested in, are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biological activity .


Synthesis Analysis

The synthesis of indole derivatives is a topic of ongoing research . Various methods have been developed, but the specific synthesis pathway would depend on the exact structure of the compound .


Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex. For example, a similar compound, 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, has a molecular formula of C11H11BrO .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can vary widely. The specific reactions would depend on the functional groups present in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, a similar compound, 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, has a molecular weight of 239.11 g/mol .

Scientific Research Applications

Synthesis Strategies and Derivatives

  • Regioselective Synthesis

    A strategy for constructing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a scaffold for anti-inflammatory compounds like Herdmanine D, involves a regioselective and efficient synthesis process. This method selectively directs the bromine substituent and is confirmed by 1HNMR data (Sharma et al., 2020).

  • Brominated Tryptophan Derivatives

    Research on brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid, reveals their potential to inhibit the growth of bacteria like Staphylococcus epidermidis (Segraves & Crews, 2005).

  • Diverse Bromination

    The treatment of dimethyl indole-2,3-dicarboxylate results in the formation of bromoindole derivatives, demonstrating diverse bromination possibilities (Miki et al., 2006).

Medicinal Chemistry and Therapeutic Applications

  • Anti-inflammatory and Analgesic Activities

    Indole derivatives, including those related to 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid, exhibit anti-inflammatory and analgesic properties, highlighting their potential therapeutic applications (Sondhi et al., 2007).

  • Synthesis Technology Development

    Research focused on optimizing synthesis technology for related compounds demonstrates advancements in production efficiency and purity (Huang Bi-rong, 2013).

  • Electrophilic Substitution

    Studies on electrophilic substitution of related indole derivatives contribute to the development of new compounds with potential antitumor properties (Irikawa et al., 1989).

Chemical Synthesis and Novel Compounds

  • Oligomerization and Thiol Incorporation

    The oligomerization of indole derivatives, including 6-bromo-indole-4-carboxylic acid, with thiols leads to the formation of novel compounds with elucidated structures and proposed formation mechanisms (Mutulis et al., 2008).

  • Bromoindole Building Blocks

    The synthesis of bromo and dibrominated indole derivatives serves as valuable substrates for further chemical elaboration, demonstrating the versatility of these compounds (Huleatt et al., 2008).

  • Bromolactonisation and Cyclohexene Derivatives

    The use of a dimethyl sulfoxide–trimethylsilyl bromide–amine system in bromolactonisation of cyclohexene derivatives illustrates the chemical reactivity and potential applications of these compounds (Miyashita et al., 1994).

Safety And Hazards

The safety and hazards associated with indole derivatives can vary widely. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The field of indole derivatives is a topic of ongoing research, with potential applications in the treatment of various disorders . Future research will likely continue to explore the synthesis, properties, and biological activity of these compounds .

properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-11(2)5-13-8-4-6(12)3-7(9(8)11)10(14)15/h3-4,13H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBZIRFFANRSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC(=CC(=C21)C(=O)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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